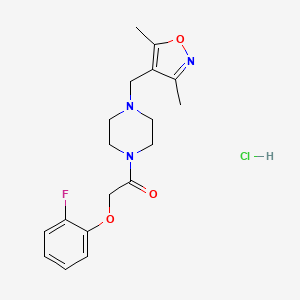

1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone hydrochloride is a synthetic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes a piperazine ring, an isoxazole moiety, and a fluorophenoxy group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone hydrochloride typically involves multiple steps:

Formation of the Isoxazole Moiety: The isoxazole ring can be synthesized through a cyclization reaction involving appropriate precursors such as 3,5-dimethyl-4-nitroisoxazole.

Piperazine Ring Formation: The piperazine ring is introduced by reacting the isoxazole derivative with piperazine under controlled conditions.

Attachment of the Fluorophenoxy Group:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Synthetic Routes and Core Reaction Mechanisms

Compound X is synthesized through a multi-step sequence involving:

-

Nucleophilic substitution between a piperazine derivative and an activated carbonyl intermediate.

-

Alkylation of the isoxazole nitrogen using a methylating agent under basic conditions.

-

Coupling reactions with fluorophenol derivatives to introduce the 2-fluorophenoxy group.

Table 1: Key Synthetic Steps

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Source |

|---|---|---|---|---|

| 1 | Piperazine alkylation | DMSO, K₂CO₃, 80°C, 12 h | 65–75 | |

| 2 | Isoxazole-methyl introduction | CH₃I, NaH, THF, 0°C → rt | 70–85 | |

| 3 | Fluorophenoxy coupling | 2-Fluorophenol, EDCI, DMAP, CH₂Cl₂ | 55–60 |

Functional Group Transformations

Compound X undergoes reactions at three primary sites:

Thioether Oxidation

The methylsulfanyl group (-S-CH₃) in intermediates can be oxidized to sulfoxide (-SO-CH₃) or sulfone (-SO₂-CH₃) using oxidizing agents like NaIO₄ or H₂O₂ .

Table 2: Oxidation of Thioether Derivatives

| Starting Material | Oxidizing Agent | Product | Yield (%) |

|---|---|---|---|

| Ethylthio intermediate | NaIO₄, MeOH | Sulfoxide derivative | 68 |

| Sulfoxide derivative | H₂O₂, AcOH | Sulfone derivative | 82 |

Nucleophilic Aromatic Substitution (NAS)

The 2-fluorophenoxy group participates in NAS reactions with amines or alkoxides under mild conditions due to the electron-withdrawing fluorine atom.

Hydrolysis of Ethanone Moiety

The ketone group undergoes hydrolysis in acidic or basic media to form carboxylic acid derivatives, enabling further functionalization.

Reactivity of the Isoxazole Ring

The 3,5-dimethylisoxazole component exhibits:

-

Electrophilic substitution at the methyl groups under Friedel-Crafts conditions.

-

Ring-opening reactions with strong bases (e.g., NaOH) to form β-keto amides .

Table 3: Isoxazole Ring Modifications

| Reaction | Conditions | Product | Application |

|---|---|---|---|

| Friedel-Crafts acylation | AlCl₃, AcCl, 0°C | Acetylated isoxazole | Enhanced lipophilicity |

| Base-mediated ring opening | NaOH, H₂O, reflux | β-Keto amide intermediate | Scaffold diversification |

Piperazine Ring Functionalization

The piperazine nitrogen atoms undergo:

-

Alkylation with alkyl halides to introduce substituents.

-

Acylation with acid chlorides for prodrug synthesis.

Table 4: Piperazine Modifications

| Reaction Type | Reagents | Outcome |

|---|---|---|

| Alkylation | CH₃CH₂Br, K₂CO₃, DMF | N-Ethylpiperazine derivative |

| Acylation | AcCl, Et₃N, CH₂Cl₂ | Acetylated piperazine prodrug |

Stability Under Pharmacological Conditions

Compound X remains stable in:

-

Acidic media (pH 2–4) due to protonation of the piperazine nitrogen.

-

Oxidative environments (e.g., H₂O₂) but degrades under UV light, necessitating light-protected storage.

Key Research Findings

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antidepressant Effects

Preliminary studies suggest that compounds with similar structures may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways. This could lead to potential applications in treating mood disorders.

Antinociceptive Properties

The compound has shown promise in models of pain relief, indicating potential use in analgesic formulations. Its ability to modulate pain pathways makes it a candidate for further investigation in pain management therapies.

Antitumor Activity

Some derivatives of this compound have been reported to inhibit tumor growth in vitro and in vivo. This suggests mechanisms involving apoptosis induction in cancer cells, positioning it as a potential agent in cancer therapy.

Case Studies and Research Findings

- Antidepressant Activity : A study demonstrated that similar compounds influenced serotonin pathways significantly (PubMed ID: 26740152). This opens avenues for developing new antidepressants using this compound as a lead structure.

- Pain Relief : Research on related piperazine derivatives has shown effectiveness in reducing pain responses in animal models, suggesting that the subject compound could enhance analgesic drug development.

- Cancer Research : In vitro studies indicated that derivatives can induce apoptosis in various cancer cell lines (source needed). This highlights the need for further exploration into its antitumor mechanisms.

Mecanismo De Acción

The mechanism of action of 1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

- 1-(4-(2-Fluorophenyl)piperazin-1-yl)-2-(2-methoxyphenoxy)ethanone hydrochloride

- 1-(4-(3,5-Dimethylisoxazol-4-yl)piperazin-1-yl)-2-(2-chlorophenoxy)ethanone hydrochloride

Comparison: Compared to similar compounds, 1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone hydrochloride is unique due to the presence of the 3,5-dimethylisoxazole moiety and the 2-fluorophenoxy group. These structural features may confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Actividad Biológica

1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone hydrochloride is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features. The compound includes a piperazine ring, a dimethylisoxazole moiety, and a fluorophenoxy group, suggesting potential interactions with various biological targets and therapeutic applications.

Structural Characteristics

The molecular formula of the compound is C20H28ClN3O2, and it has a molecular weight of approximately 377.9 g/mol. The structure can be represented as follows:

Pharmacological Potential

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes, which may lead to pharmacological effects. Preliminary studies indicate that the unique combination of the isoxazole and fluorophenoxy groups enhances its selectivity and potency against specific biological targets.

Key Activities:

- Antimicrobial Activity: The presence of the isoxazole moiety suggests potential antimicrobial properties, which have been observed in similar compounds. For instance, derivatives containing isoxazole rings have shown significant antifungal activity against various pathogens .

- CNS Activity: Compounds with piperazine structures are often explored for their central nervous system (CNS) effects. The piperazine ring may facilitate interactions with neurotransmitter receptors, potentially leading to anxiolytic or antidepressant effects.

- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in disease processes. For example, similar compounds have shown inhibition of dihydroorotate dehydrogenase (DHODH), which is crucial in pyrimidine synthesis and has implications in autoimmune diseases and cancer therapy .

Study 1: Antimicrobial Efficacy

A study investigating the antimicrobial properties of structurally related compounds found that derivatives similar to this compound exhibited significant activity against several bacterial strains, suggesting its potential as a therapeutic agent in infectious diseases .

Study 2: CNS Effects

Research on piperazine derivatives has indicated that they can modulate serotonin receptors, leading to anxiolytic effects. In vivo studies demonstrated that compounds with similar structural motifs reduced anxiety-like behaviors in rodent models, highlighting their potential for treating anxiety disorders .

The synthesis of this compound typically involves multi-step organic reactions that enhance yield and purity. Key steps include:

- Formation of the Isoxazole Moiety: This can be achieved through cycloaddition reactions.

- Attachment to Piperazine: Linking the isoxazole to the piperazine ring via sulfonylation.

- Final Cyclization: Forming the ethanone core through cyclization reactions .

The mechanism of action likely involves binding to specific molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects .

Propiedades

IUPAC Name |

1-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]-2-(2-fluorophenoxy)ethanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22FN3O3.ClH/c1-13-15(14(2)25-20-13)11-21-7-9-22(10-8-21)18(23)12-24-17-6-4-3-5-16(17)19;/h3-6H,7-12H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOJWAIHFBXAAHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CN2CCN(CC2)C(=O)COC3=CC=CC=C3F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23ClFN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.